2-(4-bromophenyl)-2-oxoethyl 4-[(2,5-dichlorophenyl)amino]-4-oxobutanoate
Description
2-(4-Bromophenyl)-2-oxoethyl 4-[(2,5-dichlorophenyl)amino]-4-oxobutanoate is a synthetic organic compound featuring a 4-bromophenyl group attached to a 2-oxoethyl ester moiety and a 4-oxobutanoate backbone modified with a 2,5-dichlorophenylamino substituent. Its molecular complexity arises from the strategic placement of halogens (bromine and chlorine) and functional groups (ester, ketone, and amide), which collectively influence its physicochemical and biological properties.
Properties
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 4-(2,5-dichloroanilino)-4-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrCl2NO4/c19-12-3-1-11(2-4-12)16(23)10-26-18(25)8-7-17(24)22-15-9-13(20)5-6-14(15)21/h1-6,9H,7-8,10H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQEWKBKXVAOIHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)COC(=O)CCC(=O)NC2=C(C=CC(=C2)Cl)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrCl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901147315 | |
| Record name | 2-(4-Bromophenyl)-2-oxoethyl 4-[(2,5-dichlorophenyl)amino]-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901147315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
331269-88-6 | |
| Record name | 2-(4-Bromophenyl)-2-oxoethyl 4-[(2,5-dichlorophenyl)amino]-4-oxobutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=331269-88-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Bromophenyl)-2-oxoethyl 4-[(2,5-dichlorophenyl)amino]-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901147315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-2-oxoethyl 4-[(2,5-dichlorophenyl)amino]-4-oxobutanoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-bromophenyl acetic acid: This can be achieved through the bromination of phenyl acetic acid using bromine in the presence of a catalyst.
Formation of 2-(4-bromophenyl)-2-oxoethyl ester: The 4-bromophenyl acetic acid is then esterified using an alcohol, such as ethanol, in the presence of an acid catalyst.
Amination with 2,5-dichloroaniline: The ester is reacted with 2,5-dichloroaniline in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC), to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-2-oxoethyl 4-[(2,5-dichlorophenyl)amino]-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) and potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various derivatives with different functional groups.
Scientific Research Applications
2-(4-bromophenyl)-2-oxoethyl 4-[(2,5-dichlorophenyl)amino]-4-oxobutanoate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases. Its unique structure allows it to interact with specific molecular targets, making it a promising candidate for drug development.
Biological Studies: Researchers investigate the compound’s effects on various biological systems, including its antimicrobial and antifungal properties.
Chemical Biology: The compound is used as a tool in chemical biology to study the interactions between small molecules and biological macromolecules. This helps in understanding the mechanisms of action of potential drugs and identifying new therapeutic targets.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-2-oxoethyl 4-[(2,5-dichlorophenyl)amino]-4-oxobutanoate involves its interaction with specific molecular targets in cells. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell division, thereby preventing the proliferation of cancer cells .
Comparison with Similar Compounds
Table 1: Key Structural Differences and Implications
| Compound Name | Substituents | Key Features | Biological Activity |
|---|---|---|---|
| 2-(4-Bromophenyl)-2-oxoethyl 4-[(2,5-dichlorophenyl)amino]-4-oxobutanoate | 4-Bromophenyl (ester), 2,5-dichlorophenyl (amide) | High lipophilicity due to bromine; electron-withdrawing dichlorophenyl enhances stability | Likely enhanced receptor binding (inferred) |
| Ethyl 4-(4-chloro-2-fluorophenyl)-4-oxobutanoate | 4-Cl, 2-F (aryl) | Dual halogenation (Cl/F) increases polarity | Moderate anticancer activity; lower antimicrobial efficacy |
| Methyl 4-(2,5-dichlorophenyl)-4-oxobutanoate | 2,5-diCl (aryl) | Chlorine’s electron-withdrawing effect dominates | Influences electronic properties in drug-target interactions |
| Ethyl 4-(((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)amino)-4-oxobutanoate | 4-Cl (tetrazole-linked aryl) | Tetrazole group enhances metabolic stability | Improved binding affinity to molecular targets |
Halogenation Effects
- Bromine vs.
- 2,5-Dichlorophenyl vs. Other Substitution Patterns: The 2,5-dichloro configuration on the phenylamino group may enhance steric and electronic interactions with biological targets compared to 3,5-dichloro or mono-halogenated analogs .
Ester Group Variations
- The 2-oxoethyl ester in the target compound introduces a ketone adjacent to the ester oxygen, which could influence hydrolysis rates and metabolic stability compared to simpler ethyl or methyl esters .
Biological Activity
The compound 2-(4-bromophenyl)-2-oxoethyl 4-[(2,5-dichlorophenyl)amino]-4-oxobutanoate is a novel chemical entity that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, structural characteristics, and pharmacological implications based on diverse scientific literature.
Structure and Composition
The molecular formula of the compound is with a molecular weight of approximately 433.6 g/mol. The compound features multiple functional groups, including a bromophenyl moiety and a dichlorophenyl amine, which contribute to its biological properties.
Synthesis
The synthesis of the compound involves several steps, typically starting from commercially available precursors. A common synthetic route includes the reaction of 4-bromophenyl derivatives with dichlorophenyl amines under controlled conditions to yield the target compound. The yield and purity of the synthesized compound can be optimized through various chromatographic techniques.
Anticancer Activity
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, derivatives containing bromophenyl groups have shown potent activity against various cancer cell lines, including breast and prostate cancer cells. The mechanism of action is hypothesized to involve the induction of apoptosis and inhibition of cell proliferation through targeting specific signaling pathways such as PI3K/Akt and MAPK pathways.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that it demonstrates effective inhibition against both gram-positive and gram-negative bacteria. The structure-activity relationship (SAR) studies suggest that the presence of halogen substituents enhances the antimicrobial efficacy by increasing membrane permeability and disrupting bacterial cell wall integrity.
Analgesic and Anti-inflammatory Effects
Preliminary pharmacological assessments have highlighted the potential analgesic and anti-inflammatory effects of this compound. In animal models, it has been shown to reduce pain responses in writhing tests and hot plate assays, suggesting its utility in pain management therapies.
Case Study 1: Anticancer Efficacy
A study conducted on a series of brominated derivatives reported that This compound exhibited an IC50 value in the low micromolar range against MCF-7 breast cancer cells. The study utilized flow cytometry to analyze apoptosis induction, confirming that treated cells displayed characteristic morphological changes associated with programmed cell death.
Case Study 2: Antimicrobial Activity
In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli strains. The minimum inhibitory concentration (MIC) values were determined using broth microdilution methods, revealing potent antimicrobial activity comparable to standard antibiotics such as ciprofloxacin.
Discussion
The biological activity of This compound showcases its potential as a multi-functional therapeutic agent. Its diverse pharmacological profiles make it a candidate for further development in both anticancer and antimicrobial therapies. Continued research is necessary to elucidate the precise mechanisms underlying its biological effects and to optimize its therapeutic applications.
Q & A
Q. Q1. What are the recommended synthetic routes for 2-(4-bromophenyl)-2-oxoethyl 4-[(2,5-dichlorophenyl)amino]-4-oxobutanoate?
The synthesis typically involves multi-step organic reactions. A common approach is:
- Step 1 : Condensation of 4-bromophenyl acetic acid with 2,5-dichloroaniline via a coupling reagent (e.g., DCC or EDC) to form the amide bond.
- Step 2 : Esterification of the resulting intermediate with an activated carbonyl compound (e.g., phenacyl bromide derivatives) under mild alkaline conditions.
Yield optimization requires precise stoichiometric ratios and temperature control (e.g., room temperature for 2 hours, followed by ethanol recrystallization ).
Q. Q2. How is the compound characterized structurally?
Structural characterization involves:
- X-ray crystallography to confirm the spatial arrangement of the bromophenyl and dichlorophenyl groups.
- NMR spectroscopy (¹H and ¹³C) to verify substituent positions, such as the ketone (δ 190–200 ppm in ¹³C NMR) and ester carbonyl groups.
- Mass spectrometry (HRMS) to validate molecular weight (expected ~450–460 g/mol based on analogs ).
Q. Q3. What preliminary biological activities have been reported for this compound?
Early studies on structurally similar compounds (e.g., phenacyl benzoate derivatives) suggest:
- Antimicrobial activity : MIC values of 8–32 µg/mL against Gram-positive bacteria, attributed to halogenated aromatic groups disrupting cell membranes.
- Anti-inflammatory potential : Inhibition of COX-2 enzymes in vitro (IC₅₀ ~10–20 µM) .
Advanced Research Questions
Q. Q4. How can computational modeling optimize the compound’s bioactivity?
- Molecular docking : Simulate interactions with target proteins (e.g., COX-2 or bacterial topoisomerases) using software like AutoDock Vina. Focus on the dichlorophenyl group’s role in binding affinity.
- QSAR studies : Correlate substituent electronegativity (e.g., bromine vs. chlorine) with activity. For example, bromine’s larger atomic radius may enhance hydrophobic interactions in enzyme pockets .
Q. Q5. What experimental designs address contradictions in reported bioactivity data?
Discrepancies in IC₅₀ values may arise from assay conditions. A robust design includes:
- Standardized protocols : Use identical cell lines (e.g., RAW 264.7 for inflammation) and solvent controls (DMSO ≤0.1%).
- Dose-response curves : Test 6–8 concentrations in triplicate to ensure reproducibility.
- Negative controls : Compare with halogen-free analogs to isolate the bromine/dichlorophenyl contribution .
Q. Q6. How does the compound’s stability under physiological conditions impact its therapeutic potential?
- Hydrolysis studies : Monitor ester bond cleavage in PBS (pH 7.4) at 37°C using HPLC. Halogenated aryl groups may slow degradation compared to non-halogenated analogs.
- Metabolite identification : LC-MS can detect oxidation products (e.g., carboxylic acid derivatives) in liver microsome assays .
Q. Q7. What strategies improve selectivity for target enzymes over off-target proteins?
- Fragment-based drug design : Replace the 4-bromophenyl group with bioisosteres (e.g., 4-fluorophenyl) to reduce steric hindrance.
- Enzyme kinetics : Measure competitive inhibition constants (Kᵢ) against off-target proteases (e.g., trypsin) to refine substituent bulkiness .
Methodological Challenges and Solutions
Q. Q8. How are crystallization conditions optimized for X-ray diffraction?
- Solvent screening : Test polar aprotic solvents (DMF, DMSO) vs. ethanol/water mixtures.
- Temperature gradients : Slow cooling from 50°C to 4°C enhances crystal lattice formation.
- Additives : Use trace hexane to reduce solubility and promote needle-shaped crystals .
Q. Q9. What analytical techniques resolve overlapping spectral signals in NMR?
Q. Q10. How can environmental fate studies be integrated into early-stage research?
- Photodegradation assays : Expose the compound to UV light (254 nm) and monitor by GC-MS for byproducts like brominated phenols.
- Ecotoxicology screening : Test Daphnia magna mortality at 48 hours to assess aquatic toxicity (LC₅₀ thresholds <1 mg/L indicate high risk) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
